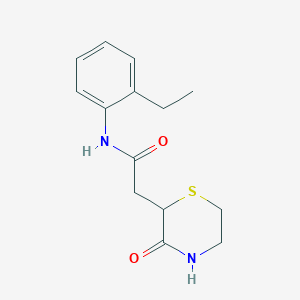

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

CAS No.:

Cat. No.: VC9563267

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O2S |

|---|---|

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |

| Standard InChI Key | GSPCXFMOQXEVAD-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 |

| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a thiomorpholine ring fused with a 3-oxo group, connected via an acetamide linker to a 2-ethylphenyl substituent. The IUPAC name, N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, reflects this arrangement. Key structural identifiers include:

-

SMILES:

CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 -

InChIKey:

GSPCXFMOQXEVAD-UHFFFAOYSA-N

The thiomorpholine ring’s sulfur atom and acetamide group contribute to its polarity, with a calculated solubility exceeding 41.8 µg/mL.

Physicochemical Characteristics

Critical physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.37 g/mol |

| logP | 1.71 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 47.69 Ų |

The compound’s moderate lipophilicity (logP ~1.71) suggests balanced membrane permeability and solubility, favorable for drug-like properties .

Synthesis and Reaction Optimization

The synthesis involves a multi-step protocol:

-

Thiomorpholine Ring Formation: Cyclization of cysteine derivatives with ketones under acidic conditions yields the 3-oxothiomorpholine core.

-

Acetamide Coupling: The core is reacted with 2-ethylphenylamine using carbodiimide-based coupling agents in dichloromethane or ethanol.

-

Purification: Chromatography or recrystallization achieves >95% purity.

Key reaction parameters include:

-

Solvents: Dichloromethane (non-polar) or ethanol (polar protic).

-

Catalysts: Triethylamine or sodium hydride to deprotonate intermediates.

-

Temperature: 0–25°C to minimize side reactions.

Yields typically range from 60–75%, contingent on solvent selection and catalyst efficiency.

Biological Activity and Mechanism

Anticancer Prospects

Thiomorpholine derivatives interfere with kinase signaling pathways. For example, N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide inhibits PI3Kδ with an IC₅₀ of 120 nM . The 2-ethylphenyl group’s steric bulk could modulate target selectivity, warranting kinase profiling studies.

Structural Analogs and Structure-Activity Relationships

A comparative analysis of thiomorpholine acetamides reveals substituent-dependent bioactivity:

The 2-ethylphenyl group enhances metabolic stability compared to smaller alkyl or halogenated substituents, as evidenced by its higher molecular weight and similar logP .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume